1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid is an organic compound with the chemical formula C7H6FIN2O2. This compound contains a pyrazole ring substituted with a fluoroethyl group at the 1-position, an iodine atom at the 4-position, and a carboxylic acid group at the 5-position. The presence of both fluorine and iodine atoms in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole core.
Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution using 2-fluoroethyl bromide or 2-fluoroethyl tosylate.
Iodination: The iodination at the 4-position of the pyrazole ring can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, using reagents like alcohols or amines in the presence of catalysts.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkyl groups, using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions, due to its ability to form stable complexes with biological molecules.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate the formation of stable complexes with target molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(2-fluoroethyl)-4-chloro-1H-pyrazole-5-carboxylic acid: This compound has a chlorine atom instead of an iodine atom, which can affect its reactivity and binding properties.
1-(2-fluoroethyl)-4-bromo-1H-pyrazole-5-carboxylic acid: The presence of a bromine atom can lead to different chemical reactivity and biological activity compared to the iodine-containing compound.
1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group can influence the compound’s overall properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
2-(2-fluoroethyl)-4-iodopyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2O2/c7-1-2-10-5(6(11)12)4(8)3-9-10/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZNHIOHIJREAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)C(=O)O)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429418-14-3 |
Source
|
Record name | 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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